Strontium telluride
CAS No.: 12040-08-3
Cat. No.: VC3903898
Molecular Formula: SrTe
Molecular Weight: 215.2 g/mol
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Specification
| CAS No. | 12040-08-3 |
|---|---|
| Molecular Formula | SrTe |
| Molecular Weight | 215.2 g/mol |
| IUPAC Name | tellanylidenestrontium |
| Standard InChI | InChI=1S/Sr.Te |
| Standard InChI Key | AMFBHLUXSAEGHH-UHFFFAOYSA-N |
| SMILES | [Sr]=[Te] |
| Canonical SMILES | [Sr]=[Te] |
Introduction
Composition and Basic Properties
Strontium telluride is a binary compound with a stoichiometric ratio of Sr:Te = 1:1. The compound’s molecular formula, SrTe, is supported by crystallographic and spectroscopic data . Key identifiers include the CAS registry number 12040-08-3 and the PubChem CID 82874 . The InChIKey for SrTe is AMFBHLUXSAEGHH-UHFFFAOYSA-N, derived from its simplified molecular-input line-entry system (SMILES) notation [Sr]=[Te] .
Table 1: Fundamental Properties of Strontium Telluride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | SrTe | |
| Molecular Weight (g/mol) | 215.22–216.23 | |
| CAS Number | 12040-08-3 | |
| Crystal Structure | Cubic | |
| Synonymous Names | Telluroxostrontium, Tellanylidenestrontium |
The compound is typically available in bulk forms such as ingots, lumps, powders, and sputtering targets, with purity levels up to 99.999% (5N) . Despite its well-defined composition, critical physical properties such as melting point, boiling point, and density remain uncharacterized in publicly available literature .
Synthesis and Structural Characterization
Solid-State Synthesis
Strontium telluride is synthesized via solid-state reactions under controlled conditions. A representative method involves heating a stoichiometric mixture of SrO (derived from SrCO₃ decomposition at 1100°C), transition metals (e.g., Mn or Co), copper (Cu), and tellurium (Te) at 750°C in an evacuated silica tube . The reaction proceeds over 48 hours, with intermediate grinding and pelletizing steps to enhance homogeneity . Post-synthesis, the product is quenched in ice water to stabilize the crystalline phase .
Table 2: Synthesis Conditions for SrTe-Based Materials
| Parameter | Value | Source |
|---|---|---|
| Precursors | SrO, Mn/Co, Cu, Te | |
| Reaction Temperature | 750°C | |
| Atmosphere | Evacuated silica tube | |
| Quenching Medium | Ice water |
Structural Features and Defects
SrTe adopts a layered crystal structure with alternating oxide and telluride layers. In derivatives such as Sr₂MnO₂Cu₁.₈₂Te₂, manganese (Mn) occupies octahedral sites within oxide layers, while copper (Cu) partially fills tetrahedral sites in telluride layers . Notably, Cu deficiency (≈9%) is inherent in high-temperature syntheses, leading to non-stoichiometric compositions . Oxidation with iodine (I₂) exacerbates Cu vacancy formation, reducing occupancy to ≈82% and contracting lattice parameters by 0.48–0.75% .
The Mn–O bond length in Sr₂MnO₂Cu₁.₈₂Te₂ is 2.15 Å, significantly longer than typical Mn–O bonds in oxides, indicating a distorted octahedral geometry . This distortion arises from the large ionic radius of telluride (Te²⁻), which compresses the chalcogenide layers and alters bond angles from the ideal tetrahedral value of 109.5° .
Phase Behavior and Thermodynamic Properties
The PbTe-SrTe system exhibits a miscibility gap with a maximum critical temperature of ~500 K . First-principles calculations incorporating vibrational entropy reveal that SrTe solubility in PbTe increases fourfold compared to models neglecting lattice dynamics . This enhanced solubility, driven by vibrational free energy contributions, suggests broader solid-solution ranges than previously estimated .
Table 3: Phase Diagram Parameters for PbTe-SrTe
| Property | Value | Source |
|---|---|---|
| Miscibility Gap (Tₘₐₓ) | ~500 K | |
| Solubility Enhancement | 4× (with vibrational entropy) | |
| Dominant Free Energy | Configurational + Vibrational |
These findings underscore the importance of lattice vibrations in stabilizing solid solutions, particularly in systems with significant ionic size mismatches .
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